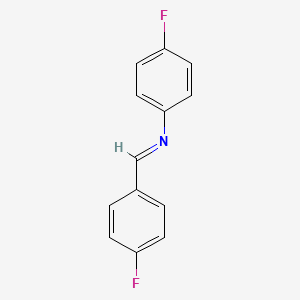

4-Fluoro-N-(4-fluorobenzylidene)aniline

Description

Significance of Schiff Bases in Contemporary Chemical Research

Schiff bases are among the most widely utilized organic compounds due to their versatile applications. indexcopernicus.com Their importance spans numerous scientific and industrial domains, including medicinal chemistry, materials science, catalysis, and organic synthesis.

In the realm of medicinal and pharmaceutical sciences , Schiff bases exhibit a broad spectrum of biological activities. They are investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and anticancer agents. nih.govindexcopernicus.comtsijournals.comjournalspub.info The imine group is a critical pharmacophore that is integral to the biological activity of these compounds. indexcopernicus.com

In coordination chemistry , Schiff bases are highly valued as ligands, capable of forming stable complexes with a wide range of metal ions. tsijournals.comomicsonline.org This chelating ability is due to the presence of the imine nitrogen, which can donate its lone pair of electrons. omicsonline.org These metal complexes are themselves subjects of intensive research, with applications in catalysis, as sensors, and as materials with unique magnetic and optical properties. indexcopernicus.comtsijournals.com

As intermediates in organic synthesis , Schiff bases are pivotal in the construction of various organic molecules, including nitrogen-containing heterocyclic compounds. indexcopernicus.comwikipedia.org They are also used in the synthesis of pigments, dyes, and polymer stabilizers. indexcopernicus.com Furthermore, their application as corrosion inhibitors is a notable area of industrial research, where they form protective monolayers on metal surfaces. tsijournals.com

The diverse applications of Schiff bases are summarized in the table below.

| Field of Research | Specific Applications |

| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer, Antiviral, Anti-inflammatory agents. indexcopernicus.comtsijournals.com |

| Coordination Chemistry | Chelating ligands for metal ions, Catalysis, Chemical sensors. tsijournals.comomicsonline.org |

| Organic Synthesis | Intermediates for heterocyclic compounds, Amino acid synthesis. indexcopernicus.comwikipedia.org |

| Materials Science | Pigments and dyes, Polymer stabilizers, Corrosion inhibitors. indexcopernicus.comtsijournals.com |

| Bioinorganic Chemistry | Synthetic models for metalloproteins and enzymes. tsijournals.com |

The Role of Fluorine Substitution in Aromatic Imine Systems

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and materials science to modify the properties of a parent compound. nih.govresearchgate.net When applied to aromatic imine systems (Schiff bases), fluorine substitution can have profound effects on their chemical, physical, and biological characteristics.

Enhanced Biological Activity : Fluorinated compounds often exhibit increased potency and efficacy. The substitution of hydrogen with fluorine can lead to stronger interactions with biological targets and can alter the molecule's conformation to better fit into active sites of enzymes or receptors. nih.govresearchgate.netmdpi.com

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug candidate. researchgate.netmdpi.com

Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes, a crucial factor for drug absorption and distribution. researchgate.net

Modified Physicochemical Properties : Fluorination can affect properties such as pKa, melting point, and solubility, which are important for both biological applications and material science. researchgate.net

In the context of Schiff bases, these modifications are particularly valuable. For instance, fluorinated Schiff bases have been shown to possess potent antibacterial and antifungal properties. mdpi.com The strategic placement of fluorine atoms on the aromatic rings of a Schiff base allows for the fine-tuning of its therapeutic and material properties. nih.govmdpi.com

Overview of 4-Fluoro-N-(4-fluorobenzylidene)aniline within the Context of Schiff Base Chemistry

This compound is a specific example of a fluoro-substituted Schiff base. It is synthesized from the condensation of 4-fluoroaniline (B128567) and 4-fluorobenzaldehyde. wikipedia.org The structure contains two fluorine atoms, one on each of the phenyl rings, positioned at the para-position relative to the imine linkage.

This compound serves as a valuable building block and intermediate in various fields. In pharmaceutical development , it is utilized in the synthesis of more complex molecules, including potential anti-cancer agents. chemimpex.com The presence of the two fluorine atoms is intended to leverage the benefits of fluorination, such as enhanced biological activity and improved pharmacokinetic profiles. chemimpex.com

In materials science , its electronic properties make it a candidate for use in the development of organic electronics, such as organic light-emitting diodes (OLEDs). chemimpex.com The fluorinated aromatic rings can influence the electronic energy levels and charge transport properties of materials derived from this compound.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 39769-09-0 chemimpex.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₉F₂N chemimpex.comscbt.comsigmaaldrich.com |

| Molecular Weight | 217.22 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to almost white powder or crystal chemimpex.com |

| Melting Point | 63 - 67 °C chemimpex.comsigmaaldrich.com |

As a member of the fluoro-substituted Schiff base family, this compound exemplifies the strategic use of fluorine to create compounds with specialized properties for advanced applications in both medicine and technology. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

N,1-bis(4-fluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJXANITCYEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370393 | |

| Record name | 4,4'-Difluorobenzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39769-09-0 | |

| Record name | 4-Fluoro-N-[(4-fluorophenyl)methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39769-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Fluorobenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro N 4 Fluorobenzylidene Aniline and Analogues

Conventional Condensation Approaches

Conventional methods for synthesizing Schiff bases often involve the direct condensation of an aldehyde and an amine, typically with heating to facilitate the removal of water and drive the reaction to completion. tandfonline.com

Synthesis via Reflux Conditions

A common and well-established method for the synthesis of N-benzylideneaniline derivatives is the condensation of an appropriate aniline (B41778) with a benzaldehyde (B42025) under reflux conditions. In a typical procedure for a related compound, 4-Fluoro-4-hydroxybenzylideneaniline, equimolar amounts of 4-hydroxybenzaldehyde (B117250) and 4-fluoroaniline (B128567) are dissolved in a solvent such as ethanol (B145695) and refluxed for several hours. nih.gov For the synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline, this would involve the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde.

The reaction mixture is heated to the boiling point of the solvent, and this temperature is maintained for a period, often around 6 hours, to ensure the reaction goes to completion. nih.gov The removal of the water formed during the reaction is crucial to shift the equilibrium towards the product. tandfonline.com Upon cooling, the product often crystallizes from the solution and can be isolated by filtration.

| Reactant A | Reactant B | Solvent | Condition | Duration |

| 4-fluoroaniline | 4-fluorobenzaldehyde | Ethanol | Reflux | ~6 hours |

Catalyst-Assisted Preparations

To enhance the rate and efficiency of the condensation reaction, catalysts are frequently employed. Acid catalysts are particularly common in Schiff base synthesis as they protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. scholarsresearchlibrary.com

Glacial acetic acid is a widely used catalyst for this purpose. jetir.org A few drops are typically added to the reaction mixture, which is then refluxed. Lewis acids such as zinc chloride (ZnCl2) and titanium tetrachloride (TiCl4) have also been reported as effective catalysts for the synthesis of Schiff bases. scholarsresearchlibrary.com These catalysts can also act as dehydrating agents, facilitating the removal of water from the reaction mixture. scholarsresearchlibrary.com The use of a catalyst can often lead to higher yields and shorter reaction times compared to uncatalyzed reactions.

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. acs.org For the synthesis of Schiff bases, including this compound, microwave irradiation can lead to dramatically reduced reaction times, higher yields, and often eliminates the need for a solvent. sphinxsai.comresearchgate.net

In a typical solvent-free microwave-assisted synthesis, the aldehyde and amine are mixed directly, sometimes with a solid-phase catalyst, and then irradiated in a microwave oven. sphinxsai.com The reaction of benzaldehyde and 4-fluoroaniline has been successfully carried out using a microwave method to produce N-benzylidene-4-fluoroaniline. researchgate.net This approach is not only faster and more efficient but also aligns with the principles of green chemistry by reducing solvent waste. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Method | Conditions | Reaction Time | Yield |

| Conventional Reflux | Ethanol, ~6-8 hours | 6-8 hours | Lower |

| Microwave-Assisted | Solvent-free, 160-600W | 30-40 minutes | Higher |

Preparation of Related Fluoro-Substituted N-Benzylideneaniline Derivatives

The methodologies described for this compound can be extended to a wide range of fluoro-substituted N-benzylideneaniline derivatives. The electronic properties of the substituents on both the aniline and benzaldehyde rings can influence the reactivity and the properties of the resulting Schiff base.

For instance, the synthesis of N-(4-bromobenzylidene)-4-fluoroaniline has been achieved through a condensation reaction, and its properties have been studied. researchgate.net Similarly, various other substituted benzaldehydes and anilines can be used to create a library of compounds with diverse electronic and steric properties. researchgate.netresearchgate.net The synthesis of fluorinated Schiff bases from benzimidazole (B57391) derivatives has also been reported, highlighting the versatility of these synthetic methods. mdpi.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. Key parameters that can be adjusted include temperature, reaction time, the molar ratio of reactants, and the choice and concentration of the catalyst.

For conventional heating methods, studies have shown that there is an optimal temperature and reaction time beyond which the yield does not significantly increase. researchgate.net In some cases, prolonged heating can lead to the formation of byproducts.

In microwave-assisted synthesis, a factorial design approach can be used to systematically study the effects of variables such as microwave power, irradiation time, and molar ratio of reactants on the product yield. sphinxsai.com Such studies have demonstrated that microwave power and the molar ratio of reactants can significantly affect the yield of Schiff bases. sphinxsai.com The use of techniques like pervaporation to remove water from the reaction mixture can also significantly improve the yield, pushing the equilibrium towards the product side. mdpi.com

| Parameter | Effect on Yield | Optimization Strategy |

| Temperature | Increases rate up to an optimum point | Determine the lowest effective temperature |

| Reaction Time | Yield increases with time up to a plateau | Monitor reaction progress to find the shortest effective time |

| Catalyst | Can significantly increase rate and yield | Screen different catalysts and optimize concentration |

| Microwave Power | Affects reaction rate and yield | Optimize for maximum yield and minimal byproduct formation |

| Reactant Ratio | Stoichiometry can influence equilibrium | Investigate the effect of using a slight excess of one reactant |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro N 4 Fluorobenzylidene Aniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. For 4-Fluoro-N-(4-fluorobenzylidene)aniline, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent feature is the C=N (imine) stretching vibration, which is expected to appear in the range of 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The presence of the C-F bond is indicated by a strong absorption band in the 1000-1400 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Imine Stretch | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1000-1400 |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the non-polar bonds and symmetric vibrations within the molecule. The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the aromatic rings. The C=N stretching vibration is also Raman active. Similar to FT-IR, detailed experimental Raman spectra for the title compound are not extensively documented in the available literature. However, studies on related aniline (B41778) derivatives suggest that the aromatic ring vibrations would be prominent features in the Raman spectrum. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the imine proton. The proton of the C=N group is expected to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm. The protons on the two fluorinated benzene (B151609) rings will appear as complex multiplets in the aromatic region (typically 6.5-8.0 ppm) due to spin-spin coupling with each other and with the fluorine atoms. The fluorine atoms will cause splitting of the adjacent proton signals, providing further structural information.

While specific ¹H NMR data for this compound is not provided in the search results, the spectrum of 4-fluoroaniline (B128567) shows signals in the aromatic region that are influenced by the fluorine substituent.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Imine C-H | 8.0 - 9.0 | Singlet |

| Aromatic C-H | 6.5 - 8.0 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the C=N imine group is expected to resonate in the downfield region, typically between 140 and 160 ppm. The aromatic carbons will show multiple signals in the 110-160 ppm range. The carbons directly bonded to the fluorine atoms will exhibit a large coupling constant (¹JCF), resulting in a splitting of their signals. This C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, the ¹³C NMR spectrum of 4-fluoroaniline displays characteristic signals for the fluorinated aromatic ring.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Imine C=N | 140 - 160 |

| Aromatic C-F | 150 - 165 (split by F) |

| Aromatic C-H | 110 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (217.22 g/mol ).

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N bond and the bonds adjacent to the aromatic rings. The presence of two fluorine atoms would also influence the fragmentation pattern, potentially leading to the loss of HF or fluorinated fragments. While a detailed mass spectrum for this compound is not available in the search results, the mass spectrum of 4-fluoroaniline shows a molecular ion peak at m/z 111, corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 217 |

| [M - F]⁺ | 198 |

| [M - C₆H₄F]⁺ | 122 |

| [C₇H₅FN]⁺ | 122 |

| [C₆H₄F]⁺ | 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, a Schiff base, is characterized by absorption bands in the ultraviolet-visible region that arise from electronic transitions within the molecule's chromophores. The structure contains two fluorophenyl rings and an azomethine (-CH=N-) bridge, which constitute a delocalized π-electron system. The UV-Vis spectrum is expected to exhibit bands corresponding to π → π* and n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Benzene Rings, C=N | Shorter Wavelength (UV) | High |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. In a typical reversed-phase HPLC setup, the compound would be separated on a C18 column using a mobile phase gradient, often consisting of acetonitrile (B52724) and water with a modifier like acetic or formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI) in positive mode, the molecule can be readily detected. Given the molecular formula C₁₃H₉F₂N and a molecular weight of 217.21 g/mol , the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 218.22. scbt.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pattern of Schiff bases typically involves cleavage at or around the central imine linkage. dergipark.org.tr This would produce characteristic fragment ions corresponding to the 4-fluorobenzylidene and 4-fluoroaniline moieties, allowing for unambiguous identification of the compound. For instance, cleavage of the C-N single bond could yield fragments with m/z values corresponding to the 4-fluorophenyliminomethyl cation and the 4-fluoroaniline radical cation or vice versa, depending on the fragmentation pathway.

Table 2: Predicted LC-MS Parameters and Ions for this compound

| Parameter | Description | Predicted Value / Type |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₃H₉F₂N |

| Molecular Weight | The mass of one mole of the compound. | 217.21 g/mol |

| LC Column | The stationary phase used for separation. | Reversed-Phase (e.g., C18) |

| Mobile Phase | The solvent system used to elute the compound. | Acetonitrile / Water with Acid Modifier |

| Ionization Mode | The method used to generate ions for MS analysis. | Positive Electrospray Ionization (ESI+) |

| Parent Ion | The m/z of the protonated molecule. | [M+H]⁺ ≈ 218.22 |

| Potential Fragment Ions | Key fragments observed in MS/MS analysis. | Ions corresponding to 4-fluorobenzylidene and 4-fluoroaniline substructures |

Computational and Theoretical Investigations of 4 Fluoro N 4 Fluorobenzylidene Aniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. semanticscholar.org It is employed to predict a variety of properties, including molecular geometries, electronic distributions, and spectroscopic data. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. semanticscholar.orgresearchgate.net

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For Schiff bases like 4-Fluoro-N-(4-fluorobenzylidene)aniline, a key structural feature is the non-planar conformation. nih.govresearchgate.net The two fluorinated phenyl rings are typically twisted relative to the central imine (–CH=N–) bridge. nih.govresearchgate.net

This twisting is quantified by dihedral angles. Computational optimization provides precise values for bond lengths, bond angles, and dihedral angles that define the molecule's ground-state geometry. For instance, in related aromatic Schiff bases, the dihedral angle between the two phenyl rings can be significant, often around 47-51°, indicating a substantial deviation from planarity. nih.govnih.gov The optimization process yields the coordinates for this lowest-energy structure, which serves as the foundation for all other computational property calculations.

Table 1: Key Geometric Parameters from DFT Optimization This table illustrates the types of parameters determined through geometry optimization. Specific values are dependent on the chosen computational level.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | |

| C=N | Length of the central imine double bond. |

| C-N | Length of the single bond between the aniline (B41778) ring and the imine nitrogen. |

| C-F | Length of the carbon-fluorine bonds on the phenyl rings. |

| **Bond Angles (°) ** | |

| C-N=C | Angle around the imine nitrogen atom. |

| Dihedral Angles (°) | |

| C-C-N=C | Defines the twist of the aniline ring relative to the imine bond. |

| C-N=C-C | Defines the twist of the benzylidene ring relative to the imine bond. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations provide the energies of these orbitals and visualize their spatial distribution. In molecules like this compound, the HOMO is typically localized over the electron-rich aniline ring, while the LUMO is often distributed across the benzylidene ring and the imine bridge.

Table 2: Frontier Molecular Orbital Properties This table shows the key FMO parameters and their significance in determining the electronic behavior of the molecule.

| Property | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | A measure of molecular stability and reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It illustrates the electrostatic potential on the electron density surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). thaiscience.info

The MEP map is color-coded for intuitive interpretation:

Red/Yellow: Regions of most negative electrostatic potential, which are electron-rich and are favorable sites for interaction with electrophiles.

Blue: Regions of most positive electrostatic "potential", which are electron-poor and are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red) concentrated around the electronegative fluorine atoms and the nitrogen atom of the imine group. Positive potential (blue) would likely be found around the hydrogen atoms. researchgate.net

To quantify the distribution of electrons, atomic charges are calculated using methods like Mulliken population analysis. semanticscholar.orgresearchgate.net This analysis partitions the total electron density among the atoms in the molecule, assigning a partial charge to each one. This information helps in understanding the molecule's polarity and identifying specific atoms that are either electron-deficient or electron-rich.

The calculated charges reveal the electrostatic nature of different parts of the molecule. For this compound, the electronegative fluorine and nitrogen atoms are expected to carry a negative partial charge, while the carbon atoms bonded to them and the hydrogen atoms would likely exhibit positive partial charges.

Table 3: Expected Atomic Charge Distribution This table illustrates the expected partial charges on key atoms as determined by population analysis methods.

| Atom/Group | Expected Partial Charge |

|---|---|

| Fluorine (F) atoms | Negative |

| Nitrogen (N) atom | Negative |

| Imine Carbon (C of CH=N) | Positive |

| Aromatic Hydrogen atoms | Positive |

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. scispace.comicm.edu.pl It involves systematically varying a specific geometric parameter, such as a dihedral angle, and calculating the molecule's total energy at each step. researchgate.netresearchgate.net The resulting plot of energy versus the geometric parameter reveals the energy barriers between different conformations and identifies the most stable conformers (local minima). researchgate.net

For this compound, a critical conformational degree of freedom is the rotation around the C-N single bond linking the aniline ring to the imine nitrogen. A PES scan of this dihedral angle would reveal the rotational energy barrier and the relative energies of the planar and non-planar conformations, providing insight into the molecule's structural flexibility. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of different molecules and in understanding the electronic factors that govern their chemical behavior. thaiscience.info

Table 4: Global Reactivity Descriptors This table defines key quantum chemical descriptors derived from DFT calculations.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ = (I + A) / 2 | Measure of electron-attracting power. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | Reciprocal of hardness; measure of polarizability. |

| Electrophilicity Index | ω = χ² / (2η) | Capacity to accept electrons. |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and help interpret experimental data. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These computational studies are crucial for understanding the molecule's electronic structure and dynamic behavior.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is typically performed using DFT methods, a common choice being the B3LYP functional combined with a basis set such as 6-311++G(d,p). This process begins with the optimization of the molecule's ground state geometry. Following optimization, frequency calculations are performed to predict the fundamental vibrational modes.

The results would yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=N stretching, C-F stretching, C-H bending, and aromatic ring vibrations). These theoretical assignments are invaluable for interpreting the complex experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental values.

A hypothetical data table for the most significant predicted vibrational modes is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |

|---|---|---|

| C-H (aromatic) stretching | 3100 - 3000 | IR/Raman |

| C=N (imine) stretching | 1650 - 1620 | IR/Raman |

| C=C (aromatic) stretching | 1600 - 1450 | IR/Raman |

| C-F stretching | 1250 - 1000 | IR |

| C-H in-plane bending | 1300 - 1000 | IR/Raman |

Note: The data in this table is representative of typical Schiff bases and is not from a specific calculation on this compound.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties are predicted using TD-DFT calculations, which are performed on the previously optimized ground state geometry. This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

The output provides key information such as the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f) for each transition. The oscillator strength indicates the probability of a specific electronic transition occurring. These calculations allow for the assignment of the observed absorption bands in the experimental UV-Vis spectrum to specific electronic transitions, such as π → π* and n → π* transitions, which are characteristic of Schiff bases containing aromatic rings and imine groups. The nature of the transitions can be further analyzed by examining the molecular orbitals involved, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 - 320 | > 0.1 | HOMO → LUMO (π → π*) |

Note: The data in this table is representative and not based on a specific TD-DFT calculation for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)). The calculations are performed on the optimized molecular structure.

This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding of a standard reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts help in the assignment of the signals in the experimental ¹H and ¹³C NMR spectra, providing a direct link between the chemical environment of each nucleus and its resonance frequency.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (C=N) | 165 - 155 |

| C (Aromatic C-F) | 168 - 158 |

| C (Aromatic C-H) | 130 - 115 |

| H (H-C=N) | 8.5 - 8.0 |

Note: This data is illustrative for a molecule with this structure and is not derived from a specific GIAO calculation.

Crystal Engineering and Supramolecular Interactions of 4 Fluoro N 4 Fluorobenzylidene Aniline

Single Crystal X-ray Diffraction (SCXRD) Analysis

A foundational step in characterizing the solid state of 4-Fluoro-N-(4-fluorobenzylidene)aniline would involve SCXRD. This technique would provide definitive data on the molecule's structure and packing.

The analysis would determine the fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information is essential for defining the symmetry and the repeating pattern of the crystal lattice. A data table summarizing these findings would be a standard component of such a study.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value (Anticipated) |

|---|---|

| Chemical Formula | C₁₃H₉F₂N |

| Formula Weight | 217.21 |

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks

The fluorine substituents in this compound are expected to play a significant role in directing the supramolecular assembly through various weak interactions.

In the absence of hydroxyl groups, conventional O—H⋯N hydrogen bonds would not be present. However, the crystal structure would likely be stabilized by a network of weaker C—H⋯F hydrogen bonds. These interactions, involving the aromatic C-H donors and the electronegative fluorine acceptors, are crucial in the crystal engineering of organofluorine compounds. The geometry and strength of these bonds would be a primary focus of the analysis.

Crystal Packing Motifs and Three-Dimensional Network Architectures

Information regarding the specific crystal packing motifs and the resultant three-dimensional network architecture for this compound is not available in published literature. A crystallographic study would be required to identify the key supramolecular synthons, such as C–H···F interactions, π–π stacking, or other weak non-covalent forces, and to describe how they assemble the molecules into a stable crystal lattice.

Polymorphism and Solid-State Structural Diversity

There are no reports on the existence of polymorphs for this compound. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can only be investigated and confirmed through extensive experimental screening and structural characterization, which has not been documented for this compound.

Chemical Reactivity and Derivatization Strategies for 4 Fluoro N 4 Fluorobenzylidene Aniline

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of 4-Fluoro-N-(4-fluorobenzylidene)aniline makes it a strategic building block for constructing larger, functionalized molecules. The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of resulting derivatives, properties that are highly desirable in medicinal chemistry. The imine (C=N) bond is particularly important, as it can participate in various chemical transformations including cycloadditions, nucleophilic additions, and reductions.

This compound acts as a key intermediate in the synthesis of heterocyclic compounds, which are central to the development of new pharmaceutical agents. For instance, the imine nitrogen and the adjacent carbon atom are ideal participants in cyclization reactions to form strained ring systems like β-lactams (azetidin-2-ones) and other heterocycles such as thiazolidin-4-ones. researchgate.netorientjchem.org These heterocyclic cores are present in a multitude of biologically active compounds. The fluorinated phenyl rings also offer sites for further functionalization, although the reactivity of the imine bond is often exploited first.

Condensation Reactions with Varied Carbonyl Compounds

While this compound is itself a product of a condensation reaction, its imine bond is a key reactive site for further cyclo-condensation reactions. A prominent application is in the synthesis of heterocyclic derivatives, particularly azetidinones and thiazolidinones, which are known for their diverse pharmacological activities. researchgate.netconnectjournals.com

Synthesis of Azetidin-2-ones (β-lactams): The Staudinger synthesis, a [2+2] cycloaddition, can be employed to create the four-membered azetidinone ring. In this reaction, the Schiff base (this compound) reacts with a ketene, typically generated in situ from an acyl chloride in the presence of a base like triethylamine. For example, the reaction with chloroacetyl chloride yields a 3-chloro-2-azetidinone derivative. globalresearchonline.netnih.govderpharmachemica.com The general reaction is as follows:

this compound + Chloroacetyl Chloride --(Triethylamine)--> 1-(4-fluorophenyl)-3-chloro-4-(4-fluorophenyl)azetidin-2-one + Triethylamine hydrochloride. researchgate.netglobalresearchonline.net

Synthesis of Thiazolidin-4-ones: The imine can undergo cyclization with α-mercaptoacetic acid (thioglycolic acid) to produce 4-thiazolidinone derivatives. connectjournals.com This reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization.

this compound + Thioglycolic Acid --(ZnCl2, reflux)--> 2-(4-fluorophenyl)-3-(4-fluorophenyl)thiazolidin-4-one. connectjournals.comsemanticscholar.org

The resulting thiazolidinone core can be further modified, for instance, through Knoevenagel condensation at the C5-position if there are available protons. nih.gov

Electrophilic Substitution Reactions on Aromatic Moieties

The two fluorophenyl rings in this compound are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents.

Aniline (B41778) Ring: The nitrogen atom of the imine is connected to one of the fluorophenyl rings. The anilino moiety is generally an activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted with a fluorine atom, substitution is expected to occur primarily at the ortho positions relative to the imine nitrogen.

Benzylidene Ring: The fluorine atom on the benzylidene ring is a deactivating group but is also an ortho, para-director due to its ability to donate lone-pair electrons through resonance. With the para position occupied, electrophilic attack would be directed to the ortho positions.

Common electrophilic substitution reactions like nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br2 with a Lewis acid catalyst) could theoretically be performed on these rings. nih.govbepls.com However, the conditions must be carefully controlled to avoid cleavage of the imine bond, which can be sensitive to strong acids.

| Ring System | Directing Group | Expected Position of Substitution |

| Aniline Ring | -N=CH-Ar (ortho, para-directing) | Ortho to the nitrogen atom |

| Benzylidene Ring | -F (ortho, para-directing) | Ortho to the fluorine atom |

Reduction Reactions of the Imine Linkage

The carbon-nitrogen double bond (imine) in this compound can be readily reduced to a single bond, converting the Schiff base into a secondary amine. This transformation is a fundamental strategy for synthesizing N-substituted aniline derivatives.

The reduction can be achieved using various reducing agents. A common and mild reagent for this purpose is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). utrgv.edu Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also a highly effective method.

General Reaction: this compound + [Reducing Agent] → N-(4-fluorobenzyl)-4-fluoroaniline

This reduction yields N-(4-fluorobenzyl)-4-fluoroaniline, a secondary amine that can serve as a precursor for other compounds. For example, it can undergo N-methylation to produce a tertiary amine. mdpi.com

| Reducing Agent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | N-(4-fluorobenzyl)-4-fluoroaniline |

| Catalytic Hydrogenation (H₂/Pd) | Ethanol, Room Temperature | N-(4-fluorobenzyl)-4-fluoroaniline |

Design and Synthesis of Novel Derivatives

The chemical reactivity of this compound allows for the rational design and synthesis of novel derivatives with potential biological applications. The incorporation of fluorine is a known strategy in drug design to improve pharmacological profiles. nih.govresearchgate.netnih.gov A primary strategy involves using the Schiff base as a scaffold to build heterocyclic systems.

As discussed, the synthesis of azetidin-2-ones and 4-thiazolidinones represents a key derivatization pathway. researchgate.netorientjchem.org These heterocyclic cores are known pharmacophores, and attaching the two distinct fluorophenyl groups from the parent Schiff base can lead to compounds with unique biological properties.

Azetidin-2-one Derivatives: By reacting this compound with different substituted acyl chlorides, a library of β-lactam derivatives can be generated. These derivatives are of interest for their potential antimicrobial activities. bepls.com

Thiazolidin-4-one Derivatives: Similarly, using substituted α-mercaptoacetic acids in the condensation reaction can yield a variety of 4-thiazolidinones. These compounds are investigated for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. connectjournals.comsemanticscholar.org

The synthesis of these derivatives leverages the predictable reactivity of the imine bond, making this compound a valuable and versatile starting material for creating new chemical entities.

Advanced Material Science Applications and Photophysical Properties

Utilization in Polymer and Coating Formulations

4-Fluoro-N-(4-fluorobenzylidene)aniline serves as a valuable building block in the synthesis of advanced polymers and coatings. ipme.ru The presence of fluorine in the molecular structure can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

One area of application is in the development of polyaniline (PANI) derivatives. nih.gov Polyaniline is a well-known conducting polymer, and by modifying the aniline (B41778) monomer with substituents like the 4-fluoro-N-(4-fluorobenzylidene) group, the properties of the resulting polymer can be fine-tuned. nih.gov The incorporation of this Schiff base into a polymer backbone can influence the polymer's solubility, morphology, and electrical properties, opening up possibilities for its use in specialized coatings and films. nih.gov For instance, such polymers are often soluble in common organic solvents, facilitating their use in creating thin films for applications like chemical sensors. nih.gov

Development of Functional Materials

The distinct electronic properties of this compound make it a candidate for the development of various functional materials, particularly in the realm of organic electronics. ipme.ru Its structure is conducive to creating materials with specific charge-transport and light-emitting capabilities.

A significant application lies in the development of organic light-emitting diodes (OLEDs). ipme.ru The molecular design of organic semiconductors is crucial for the efficiency and stability of OLED devices, and fluorinated Schiff bases can be utilized as components in these materials. The electronic characteristics of this compound can contribute to the performance of the emissive layer or other functional layers within an OLED stack. ipme.ru

Non-linear Optical (NLO) Properties Investigations

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Schiff bases, including N-benzylideneaniline derivatives, are known to exhibit NLO effects due to the delocalization of π-electrons across the molecule. nih.gov The investigation of these properties in this compound is driven by the potential for its use in devices that manipulate light. The Z-scan technique is a common method used to determine the third-order NLO properties of such materials, including the non-linear refractive index and absorption coefficient. mdpi.comresearchgate.net

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a non-linear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to be SHG-active, it must possess a non-centrosymmetric crystal structure. mdpi.com

While direct SHG studies on this compound are not extensively documented in publicly available literature, research on similar Schiff base complexes and the role of fluorine in enhancing SHG properties provides valuable insights. The presence of fluorine, the most electronegative element, can influence the crystal packing and electronic properties of a molecule, potentially leading to non-centrosymmetric structures and improved SHG efficiency. mdpi.com Studies on chiral (salicylaldiminato)tin Schiff base complexes have demonstrated SHG efficiencies up to eight times that of urea. Furthermore, new Schiff base zinc(II) complexes have also been shown to exhibit SHG. These findings suggest that this compound, as a fluorinated Schiff base, is a promising candidate for SHG applications, pending experimental verification of its crystal structure and NLO properties.

Two-Photon Absorption (TPA) is a third-order non-linear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several applications, including 3D microfabrication, optical data storage, and bioimaging.

Research on related Schiff base derivatives has shown that they can exhibit significant TPA cross-sections. For instance, a novel donor-π-acceptor-π-donor type Schiff base derivative has been synthesized and shown to have a moderate TPA cross-section in the near-infrared region, making it suitable for applications in bioimaging to target cellular mitochondria. Additionally, TPA coefficients for various benzylideneaniline (B1666777) compounds have been reported to be in the order of 10⁻¹¹ m/W. Given these precedents, it is plausible that this compound also possesses TPA characteristics, which would make it a candidate for similar advanced applications.

Optical limiters are devices that exhibit high transmittance at low input light intensities and low transmittance at high input intensities, thereby protecting sensitive optical components from damage by intense laser pulses. The mechanisms behind optical limiting in materials often involve non-linear absorption processes such as TPA and reverse saturable absorption (RSA). ipme.ru

Studies on phenothiazine (B1677639) Schiff bases have demonstrated their potential for optical limiting applications. The excellent non-linear optical properties of these related compounds make them promising candidates for use in optical limiting devices. Given that TPA is a known mechanism for optical limiting, and considering the potential for TPA in this compound as discussed in the previous section, it is reasonable to infer that this compound may also exhibit optical limiting capabilities.

Liquid Crystalline Behavior and Mesomorphic Properties

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. N-benzylideneaniline derivatives are a well-known class of compounds that can exhibit liquid crystalline phases, also known as mesophases. The molecular shape and polarity of these molecules play a crucial role in their ability to form such ordered, yet fluid, phases.

Research on 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups has shown that these compounds can exhibit stable smectic phases. The moderately polar nature of these mesogens helps in stabilizing monolayer smectic states. For example, the 4-trifluoromethoxy derivative exhibits a stable smectic A phase with a high orientational order. Given that this compound shares the core N-benzylideneaniline structure, it is a candidate for exhibiting liquid crystalline behavior. The presence of the polar fluorine atoms could influence the intermolecular interactions and potentially lead to the formation of mesophases, although specific studies on this compound's mesomorphic properties are needed for confirmation. A study on a colorless N-benzylideneaniline derivative demonstrated a reversible photoinduced crystal-to-isotropic liquid transition at room temperature, highlighting the potential for these materials in applications like smart glass. mdpi.com

Impact of Fluorine Substitution on Molecular Polarizability and Mesomorphism

The substitution of hydrogen with fluorine atoms on the aromatic rings of N-benzylideneaniline derivatives has a profound effect on the molecule's physicochemical properties, influencing its potential for liquid crystal (LC) behavior and altering its molecular polarizability. The high electronegativity and small size of fluorine atoms introduce significant changes to intermolecular interactions and electronic distribution within the molecule.

Fluorine's direct attachment to an aromatic ring immediately influences the physical properties of potential liquid crystals. nih.gov The introduction of fluorine can lead to dramatic changes in the solid-state packing of molecules. This is a consequence of fluorine's ability to participate in weak intermolecular interactions, which can stabilize particular crystalline or mesomorphic structures. nih.gov In the context of mesomorphism, the substitution of alkyl chains with fluorinated or perfluoroalkylated chains can significantly increase the thermal range and transition temperatures of the resulting mesophases. nih.gov This stabilizing effect is attributed to the unique interactions and the rigidity that fluorinated segments introduce.

Table 1: Theoretical Quantum Chemical Parameters for a Related Schiff Base Series (Data illustrative of general trends)

| Compound Feature | Dipole Moment (Debye) | Polarizability (a.u.) |

| Short Terminal Chain | Lower | Lower |

| Long Terminal Chain | Higher | Higher |

This table illustrates the general principle that increasing the length of terminal chains on Schiff bases tends to increase both the dipole moment and the molecular polarizability, as determined by DFT calculations. nih.gov

Influence of Imine Linkage Orientation on Mesomorphic Phases

The imine linkage (–CH=N–) is not only crucial for enhancing polarizability but also plays a significant structural role in defining the mesomorphic behavior of Schiff base liquid crystals. The orientation of this linkage and the resulting molecular geometry are key determinants of the type and stability of liquid crystal phases.

A characteristic feature of aromatic Schiff bases with N-aryl substituents is the non-planar conformation of the molecule. The terminal phenyl rings are typically twisted relative to the plane of the central HC=N bridge. nih.govresearchgate.net For instance, in the related compound 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the two benzene (B151609) rings are inclined at a significant angle to each other. nih.govresearchgate.net This inherent twist angle is a critical parameter that influences how the molecules pack together in condensed phases, thereby affecting the formation and stability of nematic or smectic mesophases.

Table 2: Effect of Imine Linkage Reversal on Transition Temperatures in a Symmetric Liquid Crystal Dimer Series (Data from a related system to illustrate the principle)

| Imine Linkage Orientation | Nematic-Isotropic TNI (°C) | Smectic-Isotropic TSmI (°C) |

| Orientation A (m.O5O.m series) | ~ Similar | Higher |

| Orientation B (m-O5O-m series) | ~ Similar | Lower |

This table summarizes findings from studies on liquid crystal dimers, showing that reversing the imine linkage has a more significant impact on the stability of smectic phases compared to nematic phases. bohrium.comelsevierpure.com

Coordination Chemistry and Metal Complexation Research

Schiff Bases as Ligands in Transition Metal Chemistry

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.com They are highly regarded as "privileged ligands" in coordination chemistry. cibtech.org Their value stems from several key characteristics:

Ease of Synthesis : Schiff bases can be readily prepared with high yields, making them accessible for further applications. cibtech.orgresearchgate.net

Structural Versatility : The electronic and steric properties of Schiff bases can be fine-tuned by choosing different amine and carbonyl precursors. nih.govresearchgate.net This allows for the design of ligands with specific coordination preferences.

Effective Chelating Agents : The azomethine nitrogen has a lone pair of electrons that can be donated to a metal ion. mdpi.com Often, other donor atoms like oxygen or sulfur are present in the molecule, enabling the Schiff base to act as a bidentate or multidentate chelating agent, forming stable ring structures with the metal ion. hilarispublisher.comchemijournal.com

Stabilization of Metal Ions : Schiff base ligands are capable of coordinating with a vast number of metal ions, stabilizing them in various oxidation states. cibtech.orgnih.gov

The imine nitrogen in 4-Fluoro-N-(4-fluorobenzylidene)aniline makes it an effective electron donor, a fundamental requirement for a ligand in forming coordination complexes with transition metals. cibtech.org The presence of fluorine atoms can also influence the electronic properties of the ligand and the stability of the resulting metal complexes. nih.gov

Formation of Stable Complexes with Diverse Metal Centers and Substrates

Schiff bases are known to form stable complexes with nearly all transition metals. nih.govmdpi.com The coordination typically occurs through the imine nitrogen atom and other available donor atoms within the ligand structure. nih.gov Research on various Schiff bases demonstrates their ability to form complexes with a wide range of metal ions. While specific studies on this compound are part of a broader research area, the general behavior of analogous Schiff bases indicates a high potential for complexation with numerous metals.

Studies on related Schiff base ligands have successfully synthesized and characterized complexes with a variety of transition metal ions. science.gov The formation of these stable compounds is a cornerstone of modern coordination chemistry. cibtech.org

| Metal Ion | Common Oxidation State | Typical Coordination Geometry |

|---|---|---|

| Copper (Cu) | +2 | Square Planar, Tetrahedral |

| Nickel (Ni) | +2 | Square Planar, Octahedral |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral |

| Zinc (Zn) | +2 | Tetrahedral |

| Iron (Fe) | +2, +3 | Octahedral |

| Manganese (Mn) | +2, +3 | Octahedral |

| Vanadium (V) | +3 | Octahedral |

This table represents common transition metals known to form stable complexes with Schiff base ligands, based on general findings in coordination chemistry. mdpi.comnih.govresearchgate.net

The stability of these complexes is often high, a property that makes them suitable for various practical applications. researchgate.net The presence of halogen atoms, such as the fluorine in this compound, can enhance the lipophilic nature of the molecule, which may influence the properties and stability of its metal complexes. nih.govscience.gov

Potential in Sensor Technology and Catalysis Applications through Complexation

The formation of metal complexes with Schiff bases like this compound is not merely a structural curiosity; it unlocks significant potential for practical applications, particularly in sensor technology and catalysis. researchgate.netmdpi.com

Sensor Technology

Schiff bases and their metal complexes are widely explored as chemosensors for detecting analytes like metal ions and nitroaromatic compounds. researchgate.net The coordination of an analyte can trigger a measurable optical or electrochemical response. nih.gov

Fluorescent Sensors : Many Schiff bases are fluorescent, and this property can change upon complexation with a metal ion. researchgate.net This change can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a clear signal for the presence of a specific ion. researchgate.netjetir.org Schiff base complexes have been developed for the selective detection of ions such as Zn(II), Al(III), Cu(II), and Fe(III). jetir.orgrsc.org The high sensitivity and selectivity of these fluorescent methods make them very attractive. jetir.org

Electrochemical Sensors : The redox properties of transition metal complexes can be exploited in electrochemical sensors. Materials containing Schiff base complexes have been used as electrode modifiers to detect a variety of analytes. nih.gov

Catalysis

Schiff base metal complexes are recognized as excellent catalysts for a wide range of organic reactions due to their stability and structural tunability. nih.govajrconline.org

Oxidation Catalysis : They are particularly effective as catalysts in the oxidation of organic compounds, such as alcohols and sulfides. researchgate.netnih.govepa.gov The metal center in the complex acts as the active site for the catalytic transformation.

Other Organic Reactions : Beyond oxidation, these complexes have been employed to catalyze reactions like polymerization, aldol (B89426) reactions, epoxidation of alkenes, and various C-C coupling reactions. nih.govresearchgate.net The ability to design the ligand allows for the fine-tuning of the catalyst's activity and selectivity for a desired reaction. youtube.com

The development of catalysts that are stable, efficient, and recyclable is a significant goal in green chemistry, and Schiff base complexes are promising candidates in this area. researchgate.netrsc.org

| Application Area | Principle of Operation | Examples of Use |

|---|---|---|

| Sensor Technology | Changes in fluorescence or electrochemical properties upon analyte binding. researchgate.netnih.gov | Detection of metal ions (e.g., Zn²⁺, Al³⁺), anions, and nitroaromatic compounds. researchgate.netdntb.gov.ua |

| Catalysis | Metal center acts as a recyclable active site for organic transformations. nih.gov | Oxidation of alcohols and sulfides, epoxidation of alkenes, polymerization. researchgate.netnih.gov |

Role in Pharmaceutical and Agrochemical Research: a Synthetic and Mechanistic Perspective

Strategic Intermediate and Lead Compound in Drug Discovery and Development

4-Fluoro-N-(4-fluorobenzylidene)aniline is recognized as a valuable building block in the synthesis of advanced materials and pharmaceuticals. chemimpex.com Its utility stems from the presence of two fluoro-substituted phenyl rings linked by an imine bridge, a structural motif that is prevalent in a variety of biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and they can also influence the compound's binding affinity to biological targets through favorable electrostatic interactions.

The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential anti-cancer agents. chemimpex.com The Schiff base linkage (-N=CH-) is a versatile functional group that can be readily modified or can participate in various chemical transformations, allowing for the construction of a diverse range of derivatives. While direct evidence of this compound as a precursor to a marketed drug is not extensively documented in publicly available literature, its constituent parts, 4-fluoroaniline (B128567) and 4-fluorobenzaldehyde, are common starting materials in medicinal chemistry. For instance, 4-fluoroaniline is a known precursor for the fungicide fluoroimide (B1207414) and the fentanyl analogue parafluorofentanyl. wikipedia.org

The broader class of N-benzylideneaniline compounds, to which this compound belongs, are considered important in the pharmaceutical field as they can act as bioisosteres of stilbene (B7821643) and resveratrol, compounds known for their diverse biological activities. The fluorinated nature of this compound makes it a particularly attractive lead compound for further optimization in drug discovery programs.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H9F2N | scbt.com |

| Molecular Weight | 217.21 g/mol | scbt.com |

| Melting Point | 63-67 °C | sigmaaldrich.com |

| Appearance | White to almost white powder to crystal | chemimpex.com |

Synthesis and Exploration of Novel Pharmacologically Relevant Derivatives

The chemical scaffold of this compound is amenable to a variety of synthetic modifications to generate novel derivatives with potentially enhanced pharmacological properties. The synthesis of the parent compound and its analogues is typically achieved through the condensation reaction of a substituted aniline (B41778) with a substituted benzaldehyde (B42025). For example, N-(4-bromobenzylidene)-4-fluoroaniline has been synthesized via the condensation of 4-bromobenzaldehyde (B125591) and 4-fluoroaniline. researchgate.net Similarly, 4-Fluoro-N-(4-hydroxybenzylidene)aniline can be prepared by reacting 4-hydroxybenzaldehyde (B117250) with 4-fluoroaniline. nih.gov

Researchers have synthesized and evaluated a range of Schiff bases derived from fluorinated anilines for their biological activities. These derivatives have shown promise as antimicrobial and anticancer agents. For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which are structurally related to Schiff bases, have been synthesized and tested for their antibacterial activity. researchgate.net The introduction of different substituents on the aryl rings allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence its biological activity.

The exploration of pharmacologically relevant derivatives also extends to the synthesis of heterocyclic compounds. The imine bond of Schiff bases can be a key element in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs. For example, fluorinated benzimidazole (B57391) derivatives have been synthesized from fluoro-chloro-aniline, demonstrating a pathway from simple fluorinated precursors to more complex heterocyclic structures with potential biological activity. researchgate.net The synthesis of fluorobenzothiazole derivatives incorporating a thiadiazole moiety from 4-fluoro-3-chloro aniline is another example of how fluorinated anilines serve as starting materials for pharmacologically interesting scaffolds. psu.edu

| Derivative | Aniline Precursor | Aldehyde/Carboxylic Acid Precursor | Reference |

|---|---|---|---|

| N-(4-bromobenzylidene)-4-fluoroaniline | 4-fluoroaniline | 4-bromobenzaldehyde | researchgate.net |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline | 4-fluoroaniline | 4-hydroxybenzaldehyde | nih.gov |

| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives | (Not directly applicable) | 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 4-Fluoro-N-(4-fluorobenzylidene)aniline has established it as a valuable building block in several scientific domains. The compound, with the chemical formula C₁₃H₉F₂N and a molecular weight of 217.21 g/mol , is typically synthesized through the condensation reaction of 4-fluoroaniline (B128567) and 4-fluorobenzaldehyde. researchgate.netscbt.com This straightforward synthesis makes it an accessible intermediate for more complex molecular architectures.

Key contributions of research on this and structurally similar fluorinated Schiff bases include:

Materials Science: The compound is recognized for its potential in the development of organic light-emitting diodes (OLEDs), indicating favorable electronic properties for applications in organic electronics. chemimpex.com Studies on analogous benzylideneaniline (B1666777) compounds have demonstrated their utility in nonlinear optical (NLO) materials, suggesting that this compound may also possess interesting NLO properties. researchgate.net

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic molecules. The presence of two fluorine atoms can enhance the biological activity and metabolic stability of derivative compounds, making it a valuable precursor in pharmaceutical and medicinal chemistry. chemimpex.com

Coordination Chemistry: Like other Schiff bases, it has the potential to act as a ligand, forming stable complexes with various metal ions. These metal complexes are known to have diverse catalytic applications. dntb.gov.uaresearchgate.net

The structural characterization of similar Schiff bases, such as 4-Fluoro-N-(4-hydroxybenzylidene)aniline, has been accomplished through techniques like single-crystal X-ray diffraction, which revealed non-planar molecular geometries with significant dihedral angles between the aromatic rings. researchgate.netnih.gov This structural feature is characteristic of many N-aryl Schiff bases and influences their physical and chemical properties. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39769-09-0 |

| Molecular Formula | C₁₃H₉F₂N |

| Molecular Weight | 217.21 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 63-67 °C |

Identification of Unexplored Synthetic and Derivatization Pathways

While the primary synthesis of this compound is well-established, there remain several unexplored avenues for its synthesis and derivatization.

Alternative Synthetic Routes: Green chemistry approaches, such as mechanochemical synthesis, have been successfully applied to other fluorinated imines and could offer a solvent-free and efficient alternative to traditional refluxing methods. mdpi.com

Derivatization of the Aromatic Rings: The two fluorophenyl rings present opportunities for further functionalization. Electrophilic aromatic substitution reactions could introduce a variety of substituents, leading to a library of new compounds with tailored electronic and steric properties. The halogenation of anilines is a known process that could be explored to create more complex derivatives. nih.gov

Modification of the Imine Bond: The carbon-nitrogen double bond is a reactive site for various chemical transformations. Reduction of the imine would yield the corresponding secondary amine, while cycloaddition reactions could lead to the formation of heterocyclic systems. The synthesis of functionalized α-fluorinated amines from imines is an area of active research. researchgate.net

Polymerization: The molecule could potentially be used as a monomer in polymerization reactions to create novel polymers with interesting optical and electronic properties.

Prospects for Novel Advanced Materials and Catalytic Systems

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials and catalytic systems.

Advanced Materials:

OLEDs: Further research is needed to fully characterize its performance in OLED devices, including its efficiency, color purity, and operational stability. chemimpex.com

Liquid Crystals: The introduction of long alkyl chains to the molecular structure could induce liquid crystalline behavior, a property observed in other fluorinated Schiff bases.

Fluorescent Probes: The inherent fluorescence of many Schiff bases suggests that derivatives of this compound could be developed as sensors for metal ions or other analytes.

Catalytic Systems:

Ligand for Homogeneous Catalysis: The nitrogen atom of the imine group can coordinate with transition metals to form complexes that can act as catalysts. dntb.gov.uaresearchgate.net These complexes could be explored for their efficacy in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. dntb.gov.uamdpi.com

Asymmetric Catalysis: The synthesis of chiral derivatives could lead to the development of new ligands for asymmetric catalysis, a critical area in modern synthetic chemistry.

Heterogeneous Catalysis: Immobilization of its metal complexes onto solid supports could lead to the creation of recyclable and robust heterogeneous catalysts. researchgate.net

Future Directions in Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding future experimental work.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to accurately predict its molecular geometry, including the dihedral angles between the phenyl rings, which significantly influence its packing in the solid state and its electronic properties. researchgate.netresearchgate.net Computational studies on similar Schiff bases have shown that these molecules are often non-planar. nih.govacs.org

Predicting Spectroscopic Properties: Computational methods can be used to simulate its NMR, IR, and UV-Vis spectra, aiding in its characterization and the interpretation of experimental data.

Modeling of Material Properties: Theoretical calculations can predict its nonlinear optical properties, charge transport characteristics, and emission spectra, providing insights into its potential performance in OLEDs and other electronic devices.

Catalyst Design: Computational modeling can be used to design novel metal complexes incorporating this Schiff base as a ligand. By studying the electronic structure and reaction mechanisms of these potential catalysts, researchers can predict their activity and selectivity for various chemical reactions.

Predictive Toxicology: Computational models can be used to predict the potential toxicity of the compound and its derivatives, which is crucial for the development of safe and effective pharmaceuticals and materials. The halogenation of anilines can lead to the formation of disinfection byproducts, and computational tools can help in predicting such outcomes. nih.gov